molecular formula C17H29N7O3 B14945631 N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide

N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide

Cat. No.: B14945631
M. Wt: 379.5 g/mol
InChI Key: IOLKACUXNFMMPW-UHFFFAOYSA-N
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Description

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide typically involves the reaction of cyanuric chloride with morpholine under controlled conditions to form the triazine core. This intermediate is then reacted with N-methylpentanehydrazide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in various substituted derivatives .

Scientific Research Applications

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide involves its interaction with specific molecular targets. The compound may bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C17H29N7O3

Molecular Weight

379.5 g/mol

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylpentanehydrazide

InChI

InChI=1S/C17H29N7O3/c1-3-4-5-14(25)21-22(2)15-18-16(23-6-10-26-11-7-23)20-17(19-15)24-8-12-27-13-9-24/h3-13H2,1-2H3,(H,21,25)

InChI Key

IOLKACUXNFMMPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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